molecular formula C7H10N2O3 B13349259 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

Cat. No.: B13349259
M. Wt: 170.17 g/mol
InChI Key: BZAVLEWEHZHODM-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid typically involves the condensation of glyoxal with ammonia, followed by subsequent reactions to introduce the propanoic acid group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of metabolic enzymes, leading to altered biochemical processes .

Comparison with Similar Compounds

Uniqueness: 3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propanoic acid group allows for additional functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-(3-methyl-2-oxo-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-9-5(2-3-6(10)11)4-8-7(9)12/h4H,2-3H2,1H3,(H,8,12)(H,10,11)

InChI Key

BZAVLEWEHZHODM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CNC1=O)CCC(=O)O

Origin of Product

United States

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